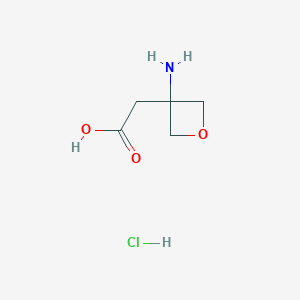

2-(3-Aminooxetan-3-yl)acetic acid hydrochloride

Description

The exact mass of the compound 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride is 167.0349209 g/mol and the complexity rating of the compound is 130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-aminooxetan-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-5(1-4(7)8)2-9-3-5;/h1-3,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFDRPKUALMVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138054-50-7 |

Source

|

| Record name | 2-(3-aminooxetan-3-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Crystallographic and Physicochemical Profiling of 2-(3-Aminooxetan-3-yl)acetic Acid Hydrochloride

Executive Summary

In contemporary medicinal chemistry and peptidomimetic design, the oxetane ring has emerged as a transformative structural motif. Specifically, 2-(3-aminooxetan-3-yl)acetic acid serves as a conformationally restricted β -amino acid analogue. By acting as a highly polar, low-lipophilicity isostere for gem-dimethyl groups or carbonyls, it drastically alters the pharmacokinetic landscape of a drug candidate 1.

As a Senior Application Scientist, I have structured this whitepaper to dissect the crystallographic properties of the hydrochloride salt of this compound. Understanding its solid-state architecture—specifically its ring puckering, bond strain, and hydrogen-bonding network—is critical for researchers aiming to incorporate this building block into novel foldamers or small-molecule therapeutics 2.

Molecular Geometry & Crystallographic Parameters

Oxetanes are characterized by immense ring strain (~106 kJ/mol), which dictates their geometry and reactivity. Unlike larger cycloalkanes, the four-membered oxetane ring forces significant deviations from ideal sp3 tetrahedral angles. In 3,3-disubstituted oxetanes like 2-(3-aminooxetan-3-yl)acetic acid, the transannular steric interactions are minimized compared to 2-substituted variants, resulting in a nearly planar conformation 3.

Table 1: Standard Crystallographic Parameters for 3-Substituted Oxetane Cores

Data synthesized from high-resolution X-ray diffraction studies of oxetane derivatives.

ParameterTypical Value (Å / °)Phenomenological SignificanceC–O Bond Length~1.46 ÅIndicates high ring strain; susceptible to acid-catalyzed ring opening if handled improperly.C–C Bond Length~1.53 ÅTypical sp3 sp3 length, maintaining the compact nature of the four-membered ring.C–O–C Bond Angle90.2° – 92.4°Extreme deviation from the ideal tetrahedral angle (109.5°), driving the high ring strain energy.C–C–C Bond Angle84.8° – 89.6°Compression forces the oxetane to adopt specific spatial projections, ideal for rigid peptidomimetics.Puckering Angle1.3° – 16.0°3-substituted oxetanes are nearly planar (~1.38°), minimizing steric clashes and stabilizing the lattice.

Solid-State Hydrogen Bonding Network

The conversion of the free base to the hydrochloride salt is not merely a purification step; it fundamentally alters the solid-state packing. In the crystal lattice of 2-(3-aminooxetan-3-yl)acetic acid hydrochloride:

-

The Ammonium Core ( −NH3+ ): Acts as a multivalent hydrogen bond donor. It forms strong, highly directional N−H⋯Cl− interactions, anchoring the primary lattice framework.

-

The Carboxylic Acid ( −COOH ): Typically engages in O−H⋯Cl− bonding or forms the classic R22(8) hydrogen-bonded dimer with an adjacent molecule, creating infinite 1D chains.

-

The Oxetane Oxygen: Despite the electron-withdrawing nature of the adjacent ammonium group, the oxetane oxygen remains a potent hydrogen bond acceptor. It frequently participates in N−H⋯O interactions, cross-linking the 1D chains into a rigid 3D architecture. This exact property is what allows oxetane β -amino acids to stabilize secondary structures (like 8-helices) in synthetic foldamers 4.

Experimental Methodology: Synthesis & Crystallization

To obtain X-ray quality single crystals, thermodynamic control must be strictly maintained. The following self-validating protocol details the generation of the hydrochloride salt and its subsequent crystallization.

Step 1: Anhydrous Salt Formation

-

Procedure: Dissolve 2-(3-aminooxetan-3-yl)acetic acid (free base) in anhydrous methanol to a concentration of 0.1 M. Cool the solution to 0 °C under an inert argon atmosphere. Add 1.05 equivalents of 1.0 M HCl in anhydrous diethyl ether dropwise over 15 minutes with continuous stirring.

-

Causality & Mechanistic Rationale: Oxetanes are highly strained and prone to ring-opening via nucleophilic attack if the oxetane oxygen is protonated. By using anhydrous HCl in diethyl ether at a low temperature, the reaction kinetically favors the protonation of the highly basic primary amine ( pKa≈8.5 ) over the weakly basic oxetane oxygen ( pKa≈−3 ). The absence of water prevents hydrolytic ring scission.

-

Self-Validation (QC): Extract a 10 µL aliquot, dilute in 1 mL of deionized water, and measure the pH. A pH of ~3.5–4.0 confirms complete amine protonation without a dangerous excess of free acid.

Step 2: Vapor Diffusion Crystallization

-

Procedure: Concentrate the methanolic solution under a gentle stream of nitrogen to yield a microcrystalline solid. Redissolve this solid in a minimum volume of methanol inside a small, open inner vial. Place this vial inside a larger outer vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly and incubate undisturbed at 4 °C for 7–14 days.

-

Causality & Mechanistic Rationale: Vapor diffusion relies on the high vapor pressure of diethyl ether. As the ether slowly permeates the methanol solution, the dielectric constant of the solvent mixture gradually decreases. This slow transition into a state of supersaturation prevents rapid precipitation (which yields useless powder) and provides the thermodynamic activation energy required for the nucleation and growth of large, defect-free single crystals.

-

Self-Validation (QC): Prior to mounting, examine the crystals under a polarized light microscope. Crystals that exhibit sharp, uniform extinction (birefringence) upon stage rotation are single-domain and structurally intact.

Step 3: Cryogenic X-Ray Diffraction

-

Procedure: Harvest a suitable single crystal using a nylon loop coated in Paratone-N oil. Immediately transfer the crystal to the diffractometer's goniometer head and flash-cool to 100 K using a continuous liquid nitrogen gas stream.

-

Causality & Mechanistic Rationale: Paratone oil acts as a cryoprotectant and displaces surface solvent, preventing the crystal lattice from cracking due to rapid solvent evaporation. Flash-cooling to 100 K freezes the molecules in place, drastically minimizing the thermal displacement parameters (B-factors) of the atoms. This enhances the signal-to-noise ratio at high diffraction angles ( 2θ ) and prevents radiation-induced free radical damage to the organic framework.

-

Self-Validation (QC): Collect a preliminary matrix of diffraction frames. A calculated mosaicity value of <0.5∘ validates that the crystal lattice is highly ordered and lacks significant internal twinning.

Peptidomimetic Integration Workflow

The structural data derived from the X-ray diffraction of this compound directly informs its downstream application in drug discovery. The logical progression from synthesis to in silico modeling is mapped below.

Workflow for crystallization, diffraction, and peptidomimetic application of oxetanes.

Physicochemical Profiling & Medicinal Chemistry Applications

The integration of 2-(3-aminooxetan-3-yl)acetic acid into a drug scaffold is driven by three distinct physicochemical advantages:

-

Lipophilicity Modulation ( logD reduction): Replacing a traditional gem-dimethyl or cyclobutane group with an oxetane ring typically lowers the logD by ~0.8 units 1. The polar oxygen atom significantly enhances aqueous solubility, a critical parameter for oral bioavailability.

-

Metabolic Shielding: Aliphatic chains and larger cycloalkanes are highly susceptible to Cytochrome P450-mediated oxidation. The extreme ring strain and electron distribution of the oxetane ring render it highly resistant to metabolic degradation, extending the biological half-life of the parent compound.

-

Conformational Restriction in Foldamers: As a β3,β3 -disubstituted amino acid, this compound restricts the rotational freedom of the peptide backbone. The oxetane oxygen serves as an internal hydrogen-bond acceptor, enforcing highly specific secondary structures (such as stable 8-helices or 10-helices) that mimic natural protein architectures while remaining invisible to endogenous proteases 2.

References

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Design and synthesis of novel oxetane β3-amino acids and α, β-peptides ResearchGate URL

- Improved Preparation of 3‐Oximinooxetane – An Important Precursor to Energetic Oxetanes D-NB URL

Sources

"solubility of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride in organic solvents"

An In-Depth Technical Guide to the Solubility of 2-(3-Aminooxetan-3-yl)acetic Acid Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Oxetane Moiety and the Modern Drug Discovery Imperative

In contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Among the structural motifs that have gained significant traction, the oxetane ring stands out for its unique ability to modulate key physicochemical properties.[1][2] The incorporation of this four-membered heterocycle can enhance aqueous solubility, reduce metabolic liability, and fine-tune the basicity of adjacent amines.[3] This guide focuses on a specific oxetane-containing compound, 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride, a molecule of interest for its potential applications in drug development. Understanding its solubility in organic solvents is a critical first step in its journey from a promising candidate to a viable therapeutic agent. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a thorough solubility assessment.

Physicochemical Profile of 2-(3-Aminooxetan-3-yl)acetic Acid Hydrochloride

A deep understanding of a compound's intrinsic properties is paramount to predicting its solubility behavior. For 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride, we must consider the interplay of its functional groups: a carboxylic acid, a primary amine (as a hydrochloride salt), and the oxetane ring itself.

-

Structure:

-

2-(3-Aminooxetan-3-yl)acetic acid: The free base form contains both a basic amino group and an acidic carboxylic acid group, making it a zwitterionic compound.

-

Hydrochloride Salt: The presence of hydrochloric acid protonates the primary amine, forming an ammonium salt. This significantly increases the polarity of the molecule and its potential for ionic interactions.

-

-

Predicted Properties:

-

pKa: The carboxylic acid moiety is expected to have a pKa in the range of 3-5, while the protonated amine will have a pKa around 9-10. These values are crucial for understanding how the ionization state of the molecule will change with the pH of the medium, although this is more directly relevant to aqueous solubility. In organic solvents, the focus shifts to the polarity imparted by these ionizable groups.

-

Polarity: The hydrochloride salt form is highly polar due to the presence of the charged ammonium group and the polar carboxylic acid and oxetane functionalities. This high polarity suggests that the compound will favor polar solvents. The general principle of "like dissolves like" is a foundational concept in predicting solubility.[4][5]

-

Hydrogen Bonding: The molecule has multiple hydrogen bond donors (the ammonium and carboxylic acid protons) and acceptors (the oxygens of the carboxylic acid and oxetane, and the chloride anion). This capacity for hydrogen bonding will strongly influence its interaction with protic and other hydrogen-bonding solvents.[6]

-

Crystal Lattice Energy: As a salt, the compound in its solid state is likely to have a high crystal lattice energy due to the strong ionic interactions. Overcoming this energy is a key step in the dissolution process.

-

A Systematic Approach to Solvent Selection

A rational solvent selection process is crucial for efficiently determining the solubility profile of a new chemical entity. The following tiered approach is recommended, starting with the most likely candidates and progressing to less probable solvents.

Tier 1: Polar Protic Solvents

These solvents are the most likely to dissolve 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride due to their ability to engage in both hydrogen bonding and ion-dipole interactions.

-

Methanol, Ethanol: These short-chain alcohols are excellent starting points. Their hydroxyl groups can effectively solvate both the charged amine and the carboxylic acid.

-

Water: While the focus is on organic solvents, determining aqueous solubility provides a critical baseline. The hydrochloride salt form is expected to be water-soluble.[7]

Tier 2: Polar Aprotic Solvents

These solvents possess high dipole moments but lack acidic protons. They can solvate the charged species through dipole-dipole interactions but are less effective at solvating the chloride anion compared to protic solvents.

-

Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): These are powerful, highly polar aprotic solvents commonly used in early drug discovery for creating stock solutions.[8][9]

-

Acetonitrile: A less polar aprotic solvent that can provide a useful data point.

Tier 3: Less Polar and Nonpolar Solvents

It is anticipated that the solubility in these solvents will be low; however, quantifying this is still important for understanding the full solubility profile, which can be relevant for purification and formulation processes.

-

Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane): These are weakly polar solvents.

-

Esters (e.g., Ethyl Acetate): Possess some polarity but are generally considered non-protic.

-

Halogenated Solvents (e.g., Dichloromethane (DCM)): While having a dipole moment, their ability to dissolve highly polar salts is limited.

-

Hydrocarbons (e.g., Toluene, Heptane): These are nonpolar solvents, and solubility is expected to be negligible.

Experimental Protocols for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10] For higher throughput screening, kinetic solubility methods can be employed.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[11]

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a faster but less precise method than thermodynamic solubility.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.

-

Precipitation Induction: Allow the plate to equilibrate for a set period (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Determination of Solubility: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Illustrative Solubility Data Table

The following table is a hypothetical representation of the expected solubility of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride in a range of organic solvents, based on the chemical principles discussed.

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) at 25°C | Observations |

| Polar Protic | Water | 80.1 | > 100 | Freely Soluble |

| Methanol | 32.7 | 50 - 100 | Highly Soluble | |

| Ethanol | 24.5 | 10 - 50 | Soluble | |

| Polar Aprotic | DMSO | 46.7 | > 100 | Freely Soluble |

| DMF | 38.3 | 50 - 100 | Highly Soluble | |

| Acetonitrile | 37.5 | 1 - 10 | Sparingly Soluble | |

| Less Polar | THF | 7.5 | < 1 | Slightly Soluble |

| Ethyl Acetate | 6.0 | < 0.1 | Very Slightly Soluble | |

| Nonpolar | Toluene | 2.4 | < 0.01 | Practically Insoluble |

| Heptane | 1.9 | < 0.01 | Practically Insoluble |

Note: The solubility values in this table are illustrative examples and must be determined experimentally.

Interpretation of Results

The trend of decreasing solubility with decreasing solvent polarity is evident from the hypothetical data. The high solubility in polar protic and aprotic solvents is consistent with the highly polar, ionic nature of the hydrochloride salt. The ability of DMSO and DMF to act as powerful solvents for a wide range of compounds is also highlighted. The negligible solubility in nonpolar solvents confirms the dominance of the polar functional groups in dictating the compound's solubility profile.

Modulating Solubility: Strategies and Considerations

If the solubility of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride in a particular organic solvent is insufficient for a specific application (e.g., a particular reaction condition or formulation), several strategies can be employed:

-

Co-solvents: Using a mixture of a good solvent and a poor solvent can fine-tune the solubility. For example, a mixture of methanol and dichloromethane might provide a suitable medium for a reaction that is not compatible with pure methanol.

-

Temperature: For most solids, solubility increases with temperature.[4] This can be leveraged to dissolve the compound at a higher temperature, although the stability of the compound at elevated temperatures must be confirmed.

-

Salt Form: While the hydrochloride salt is common, exploring other salt forms (e.g., mesylate, sulfate) could potentially alter the crystal packing and, consequently, the solubility in certain solvents.

Conclusion

The solubility of 2-(3-Aminooxetan-3-yl)acetic acid hydrochloride in organic solvents is governed by its highly polar and ionic nature. A systematic investigation, beginning with polar protic and aprotic solvents, is the most efficient path to characterizing its full solubility profile. The experimental protocols detailed in this guide, particularly the shake-flask method for thermodynamic solubility, provide a robust framework for generating reliable and reproducible data. This information is fundamental for the successful development of this promising oxetane-containing compound, enabling informed decisions in process chemistry, formulation, and preclinical development.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.

- Stepan, A. F., et al. (2011). Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors. Journal of medicinal chemistry, 54(22), 7772-7783.

- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Journal of medicinal chemistry, 53(8), 3227-3246.

- Toselli, F., et al. (2022). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 13(5), 185-199.

- Jouyban, A. (2010).

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of drug substances in water and in aqueous solutions. Journal of pharmaceutical and biomedical analysis, 47(3), 434-441.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.

- Avdeef, A. (2007). The rise of shake-flask solubility. Expert opinion on drug discovery, 2(4), 533-545.

-

PubChem. (n.d.). 2-(3-Aminophenyl)acetic acid hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-aminooxetan-3-yl)acetic acid hydrochloride. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

Filo. (2025, September 9). Why Amine are soluble in organic solvent like alcohol and ether? Retrieved from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Why Amine are soluble in organic solvent like alcohol and ether? | Filo [askfilo.com]

- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 11. lup.lub.lu.se [lup.lub.lu.se]

In Silico Modeling of 2-(3-Aminooxetan-3-yl)acetic Acid: A Technical Guide to Conformational Profiling, Peptidomimetic Design, and ADMET Prediction

Executive Summary

In the modern landscape of peptidomimetics and small-molecule drug discovery, the strategic incorporation of sp³-rich, highly polar motifs is paramount for overcoming pharmacokinetic liabilities. 2-(3-Aminooxetan-3-yl)acetic acid (CAS: 1373923-03-5) has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, functioning effectively as an unnatural β -amino acid building block.

As a Senior Application Scientist, I approach the in silico modeling of this molecule not merely as a structural exercise, but as a predictive engine. Standard molecular mechanics force fields often fail to accurately capture the subtle ring puckering and stereoelectronic effects of the oxetane core. This whitepaper outlines a self-validating, causality-driven computational framework—spanning Quantum Mechanics (QM), Molecular Dynamics (MD), and ADMET profiling—to accurately model 2-(3-Aminooxetan-3-yl)acetic acid in drug discovery pipelines.

Structural Rationale & The Achiral Advantage

Before initiating any computational workflow, we must analyze the topology of the input structure. 2-(3-Aminooxetan-3-yl)acetic acid features an oxetane ring substituted at the C3 position with both an amino group (-NH₂) and an acetic acid moiety (-CH₂COOH).

Causality in Modeling: Because the C3 position is symmetrically flanked by the C2 and C4 methylene groups of the oxetane ring, the molecule is achiral . This symmetry is a massive computational advantage. It drastically reduces the conformational space required during ensemble generation, allowing us to focus our computational budget entirely on the ~16° ring puckering (1)[1] and the rotameric states of the acetic acid side chain. Furthermore, amino-oxetanes exhibit significantly lower barriers to rotation compared to their amide counterparts, providing the flexibility to accommodate complex binding sites (2)[2].

Fig 1: End-to-end computational workflow for modeling oxetane-containing peptidomimetics.

Phase I: Quantum Mechanical (QM) Parameterization

Standard force fields (e.g., GAFF2, OPLS4) rely on generic atom types that often misrepresent the polarization of the oxetane oxygen lone pairs. To prevent artifacts in downstream MD simulations, we must derive custom Restrained Electrostatic Potential (RESP) charges.

Protocol 1: Self-Validating QM Parameterization

-

Initial Conformer Generation: Generate 3D conformers of the zwitterionic and neutral states of 2-(3-Aminooxetan-3-yl)acetic acid using RDKit (ETKDGv3 algorithm).

-

Geometry Optimization: Submit the lowest-energy conformer to Gaussian. Run Density Functional Theory (DFT) optimization at the B3LYP/6-311G** level. Causality: DFT accounts for electron correlation, which is critical for strained four-membered rings.

-

ESP Mapping: Perform a single-point energy calculation at the HF/6-31G* level to generate the Electrostatic Potential (ESP) grid.

-

RESP Charge Fitting: Use the Antechamber module (AMBER tools) to fit the ESP grid to RESP charges.

-

Self-Validation Step: Measure the calculated oxetane ring puckering angle in the optimized geometry. It must align with the theoretical benchmark of ~16°[1]. If the deviation exceeds 5°, the basis set must be refined to include diffuse functions (e.g., 6-311+G**) to better capture the oxygen lone pair dispersion.

Phase II: Molecular Dynamics (MD) & Conformational Preorganization

When 2-(3-Aminooxetan-3-yl)acetic acid is incorporated into a linear peptide sequence, it acts as a powerful turn-inducing element. The steric bulk of the oxetane ring restricts the Ramachandran ( Φ , Ψ ) dihedral space of adjacent residues, preorganizing the backbone and drastically enhancing macrocyclization efficiency (3)[3].

Protocol 2: MD Simulation of Oxetane-Peptidomimetics

-

System Construction: Build the peptide sequence in LEaP, inserting the parameterized unnatural amino acid.

-

Solvation: Solvate the system in a TIP3P octahedral box with a 10 Å buffer. Causality: TIP3P balances computational cost with accurate hydrogen-bonding dynamics required for the polar oxetane core.

-

Equilibration: Heat the system from 0 to 300 K over 50 ps (NVT), followed by 500 ps of NPT equilibration to stabilize solvent density.

-

Production Run: Execute a 500 ns production run using the PMEMD.cuda engine (AMBER).

-

Self-Validation Step: Analyze the trajectory for the formation of a 10-helix or turn. A successful simulation will demonstrate stable intramolecular hydrogen bonds and NOE-equivalent distances (e.g., dNN(i,i+2)<4.0 Å)[3]. If the peptide remains entirely linear, re-evaluate the GAFF2 torsional penalties applied to the C α -C β bonds of the oxetane residue.

Fig 2: Mechanism of oxetane-induced conformational preorganization in peptide macrocyclization.

Phase III: Structure-Based Docking & Pharmacophore Mapping

When docking derivatives of 2-(3-Aminooxetan-3-yl)acetic acid into target proteins, the oxetane ring typically serves as a conformational and basicity control element rather than a primary binding anchor. The oxetane oxygen is a weak hydrogen bond acceptor.

Causality in Docking: If you use default docking parameters (e.g., in Glide or AutoDock Vina), the scoring function may overestimate the strength of the oxetane oxygen's H-bond, leading to false-positive poses. To correct this, apply a custom pharmacophore constraint that prioritizes the salt-bridge formation of the primary amine and the carboxylate group, while treating the oxetane core strictly as a shape-fitting, hydrophobic plug.

In Silico ADMET Profiling

The primary medicinal chemistry rationale for utilizing 2-(3-Aminooxetan-3-yl)acetic acid is to modulate physicochemical properties. Oxetanes are widely validated to lower lipophilicity (LogD) and improve metabolic stability by blocking cytochrome P450 (CYP) oxidation sites that would otherwise degrade gem-dimethyl groups (4)[4].

Table 1: Comparative In Silico ADMET Profile (Predicted Trends)

| Property | 2-(3-Aminooxetan-3-yl)acetic acid | gem-Dimethyl Analogue | Carbonyl Analogue |

| Molecular Weight (Da) | 131.13 | 117.15 | 117.10 |

| Consensus LogD (pH 7.4) | -2.5 | -1.4 | -2.8 |

| Topological Polar Surface Area (Ų) | 72.4 | 63.3 | 80.4 |

| Predicted HLM Clearance | Low (<15 µL/min/mg) | Moderate (~35 µL/min/mg) | High |

| Ring Puckering Angle | ~16° | N/A | N/A |

Note: The introduction of the oxetane ring increases the Topological Polar Surface Area (TPSA) relative to the gem-dimethyl analogue, driving the observed improvements in aqueous solubility.

Conclusion

The in silico modeling of 2-(3-Aminooxetan-3-yl)acetic acid requires a departure from out-of-the-box computational workflows. By utilizing DFT for accurate charge derivation, acknowledging the weak H-bond acceptor status of the oxetane oxygen during docking, and leveraging MD to validate turn-induction in peptidomimetics, computational chemists can accurately predict the profound pharmacokinetic benefits this bioisostere offers.

References

-

Title: Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Source: ChemRxiv URL: [Link][2]

-

Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL: [Link][4]

-

Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL: [Link][1]

-

Title: Macrocyclisation of small peptides enabled by oxetane incorporation Source: PMC (National Institutes of Health) URL: [Link][3]

Sources

Conformational Analysis of Spirocyclic Amino Acids: A Technical Guide for Drug Discovery

Executive Summary: The Thermodynamic Rationale for Spirocyclic Constraints

In modern medicinal chemistry, the transition from planar, sp2 -rich molecules to three-dimensional, sp3 -rich architectures is a proven strategy for improving clinical success rates. Among the most effective tools for introducing 3D complexity are spirocyclic amino acids .

By fusing two rings at a single quaternary carbon atom, spirocyclic scaffolds (such as spiro[1]hexane and spiro[3.3]heptane) effectively "freeze" the conformational flexibility of the amino acid side chain [1]. This rigid pre-organization serves a distinct thermodynamic purpose: it drastically reduces the entropic penalty ( ΔS ) typically incurred when a flexible ligand binds to its target receptor. Consequently, spirocyclic analogs of natural amino acids—such as L-glutamic acid, γ -aminobutyric acid (GABA), and proline—exhibit enhanced binding affinity, superior receptor subtype selectivity, and increased resistance to enzymatic degradation [2].

This technical whitepaper provides an in-depth analysis of the structural dynamics, synthetic methodologies, and NMR-based conformational validation of spirocyclic amino acids.

Structural Dynamics & Quantitative Profiling

The conformational landscape of spirocyclic amino acids is defined by the puckering of the constituent rings (e.g., cyclobutane or cyclopropane) and the spatial orientation of the amino and carboxylate substituents.

-

Spiro[1]hexane Scaffolds: Composed of fused cyclopropane and cyclobutane rings, these are utilized as conformationally restricted analogs of GABA. The inherent rigidity allows researchers to probe the bioactive conformations of ionotropic ρ GABA receptors [1].

-

Spiro[3.3]heptane Scaffolds: These larger systems are extensively used to map the topologies of glutamate receptors. Because the aminocarboxylate moiety and the distal carboxylic group are fixed in space, up to 18 theoretical stereoisomers can be synthesized to systematically interrogate receptor binding pockets [2].

-

Spiro- β -lactams: Synthesized via Staudinger reactions, these scaffolds act as potent nucleators of type II β -turns, making them invaluable for peptidomimetic drug design [3].

Quantitative Conformational & Physicochemical Data

The introduction of a spirocyclic core subtly alters the physicochemical properties of the amino acid. Acid-base titrations reveal that spirocyclic amino acids generally exhibit slightly lowered isoelectric points (pI) compared to their monocyclic counterparts (e.g., 1-aminocyclohexanecarboxylic acid) [4].

| Scaffold Type | Target Mimicry | Key Structural Feature | Physicochemical Impact |

| Spiro[1]hexane | GABA / L-Glutamate | Fused 3- and 4-membered rings | Lowers pI; acid-base profile mimics methionine/asparagine. |

| Spiro[3.3]heptane | L-Glutamate | Fused 4-membered rings | Highly restricted dihedral angles; tunable LogP via fluorination. |

| Spiro- β -lactam | Proline / β -turn | Spiranic azetidin-2-one core | Stabilizes Type II β -turns; highly stable in aqueous media. |

| Oxa-spirocycles | Various | Incorporated oxygen heteroatom | Improves aqueous solubility and modulates basicity of the amine. |

Experimental Methodologies: Synthesis of Spirocyclic Scaffolds

The synthesis of highly substituted spirocyclic systems requires overcoming significant steric hindrance. Standard olefination techniques often fail when applied to bulky, substituted cyclobutanones. Below is a field-proven protocol for the divergent synthesis of spiro[3.3]heptane-based glutamic acid analogs[2].

Protocol 1: Divergent Synthesis of Spiro[3.3]heptane Glutamate Analogs

Objective: To construct a stereochemically pure library of spiro[3.3]heptane amino acids from a common cyclobutanone precursor.

-

Precursor Preparation & Protection:

-

Begin with an O -silylated 2-(hydroxymethyl)cyclobutanone derivative. Protection of the hydroxyl group (e.g., using TBDPS) is critical to prevent side reactions during subsequent organometallic steps.

-

-

Tebbe Olefination (Causality Check):

-

Why not Wittig? The standard Wittig reaction fails to yield the target alkene due to the severe steric bulk of the C-2 substituent, which prevents the elimination of triphenylphosphine oxide from the oxaphosphetane intermediate.

-

Action: Utilize the titanium-based Tebbe reagent ( Cp2TiCH2AlCl(CH3)2 ) in toluene/THF to successfully olefinate the sterically hindered ketone.

-

-

Spirocyclic Ring Closure:

-

Subject the resulting alkene to a [2+2] cycloaddition with in situ generated dichloroketene to form the second cyclobutane ring (yielding a 1,6-substitution pattern). Alternatively, utilize a Meinwald oxirane rearrangement for 1,5-substitution patterns.

-

-

Stereocontrolled Amino Acid Formation:

-

Perform a modified Strecker reaction on the resulting racemic spirocyclic ketones.

-

Action: Use Ellman's sulfinamide as a chiral auxiliary. The bulky tert-butanesulfinyl group directs the nucleophilic attack of cyanide, providing moderate to high diastereoselectivity.

-

-

Isolation:

-

Separate the pure stereoisomers via silica gel chromatography and confirm absolute configuration via X-ray crystallography.

-

Caption: Synthetic workflow for spiro[3.3]heptane amino acids, highlighting the critical Tebbe olefination.

NMR-Based Conformational Validation

Once synthesized, the "frozen" conformation of the spirocyclic amino acid—especially when incorporated into a peptide chain—must be empirically validated. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational simulated annealing, is the gold standard for this validation [3].

Protocol 2: Solution-State NMR Conformational Analysis

Objective: To confirm the adoption of a stable secondary structure (e.g., a Type II β -turn) induced by a spiro- β -lactam amino acid in solution.

-

Sample Preparation:

-

Dissolve the spirocyclic peptidomimetic in a highly coordinating solvent, such as DMSO- d6 . Rationale: DMSO competes for hydrogen bonds. If an intramolecular hydrogen bond persists in DMSO, it is thermodynamically highly stable.

-

-

Temperature Coefficient Analysis ( Δδ/ΔT ):

-

Acquire 1D 1 H-NMR spectra across a temperature gradient (e.g., 298 K to 348 K in 5 K increments).

-

Analysis: Calculate the temperature coefficient for each amide (NH) proton. A low temperature coefficient ( >−3.0 ppb/K ) indicates that the proton is shielded from the solvent, strongly implying its involvement in an intramolecular hydrogen bond (characteristic of a β -turn).

-

-

2D NOESY/ROESY Acquisition:

-

Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments with mixing times optimized for the molecule's correlation time (typically 200–400 ms).

-

Analysis: Extract short-range interproton distances. For example, a strong NOE cross-peak between the CαH(i+1) and HN(i+2) protons (distance ≈2.1 Å) is a definitive hallmark of a Type II β -turn.

-

-

Computational Clustering:

-

Feed the experimentally derived NOE distance constraints into a molecular dynamics simulation. Use simulated annealing to generate a cluster of the lowest-energy conformers, validating the spatial geometry of the spirocyclic scaffold.

-

Caption: NMR conformational analysis workflow for validating spirocyclic peptidomimetic structures.

Conclusion and Future Perspectives

The conformational analysis of spirocyclic amino acids bridges the gap between theoretical computational design and practical medicinal chemistry. By utilizing rigid scaffolds like spiro[1]hexane and spiro[3.3]heptane, researchers can systematically eliminate the entropic penalties associated with ligand-receptor binding. As synthetic methodologies—such as transition-metal catalyzed olefinations and stereoselective Strecker reactions—become more scalable, the incorporation of these sp3 -rich, non-canonical amino acids will increasingly dominate the landscape of fragment-based drug discovery and peptidomimetic therapeutics.

References

-

A stereochemical journey around spirocyclic glutamic acid analogs Organic & Biomolecular Chemistry, 2022, 20, 3183–3200. URL:[Link]

-

Spiro β -Lactams as β -Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis The Journal of Organic Chemistry, 2001, 66(19), 6333-6338. URL:[Link]

-

Spiro[1]Hexane- and Spiro[3.3]Heptane-derived α -Amino Acids: Synthesis and Isoelectric Point Evaluation ChemistrySelect, 2024, 9. URL:[Link]

Sources

The Biological Relevance of Oxetane-Containing Compounds in Modern Drug Discovery

Executive Summary

Historically, four-membered oxygen heterocycles were viewed with skepticism by medicinal chemists due to perceived synthetic intractability and fears of ring strain-induced instability. However, the oxetane motif has undergone a renaissance, transitioning from an exploratory structural curiosity to a validated pharmacophore. With the recent 2025 FDA approval of the fully synthetic oxetane-containing drug rilzabrutinib[1], oxetanes have cemented their role in modern therapeutics. This technical guide deconstructs the physicochemical, structural, and synthetic causality behind incorporating oxetanes into clinical candidates, providing actionable protocols for drug discovery campaigns.

Physicochemical Modulation: The Causality of Bioisosterism

Oxetanes are predominantly deployed as bioisosteres for gem-dimethyl groups and carbonyls. The fundamental causality behind their utility lies in their unique electronic and spatial geometry. The oxygen atom within the strained four-membered ring possesses highly localized electron density, making it an exceptional hydrogen-bond acceptor[2].

When replacing a highly lipophilic gem-dimethyl group, the oxetane ring introduces a strong dipole moment without significantly increasing the steric bulk. This leads to a dramatic reduction in lipophilicity (LogD) and a concomitant increase in aqueous solubility. The lower crystal lattice energy (due to disrupted planar packing) combined with higher hydration energy (from hydrogen bonding) drives this solubility enhancement[2].

Quantitative Impact of Oxetane Incorporation

| Property | Gem-Dimethyl / Carbonyl Baseline | Oxetane Replacement Outcome | Causality / Mechanism |

| Aqueous Solubility | Poor / Baseline | 4x to >4000x Increase | Enhanced dipole moment and H-bond acceptor capacity; lowers LogP and disrupts crystal packing[2]. |

| Metabolic Clearance | High (vulnerable C-H bonds) | Significantly Reduced | Steric shielding and inductive deactivation of adjacent C-H bonds against CYP450 oxidation[3]. |

| Amine Basicity (pKa) | High (e.g., pKa ~8.0) | Reduced by ~1.5 - 2.0 units | Strong inductive electron-withdrawing effect (-I) of the oxetane oxygen destabilizes the conjugate acid[4]. |

| Lipophilicity (LogD) | High | Lowered | Increased polarity and reduced hydrophobic surface area relative to aliphatic chains[2]. |

Mechanistic Insights: Metabolic Stability and pKa Modulation

A critical challenge in late-stage lead optimization is mitigating cytochrome P450 (CYP450)-mediated oxidative metabolism. Gem-dimethyl groups are notoriously susceptible to such degradation. Substituting these with an oxetane ring not only blocks the metabolically labile methylene sites but also exerts a strong inductive electron-withdrawing effect (-I)[5]. This inductive effect decreases the electron density of adjacent C-H bonds, raising the activation energy required for CYP450-mediated oxygen insertion, thereby enhancing the compound's plasma half-life[3].

Furthermore, oxetanes are invaluable for modulating the basicity of adjacent amines. In the development of SYK inhibitors, replacing an ethyl group on a piperazine ring with a 3-oxetanyl pendant successfully reduced the calculated pKaH from 8.0 to 6.4[4].

The Causality: The electron-withdrawing nature of the oxetane oxygen destabilizes the protonated ammonium state, shifting the equilibrium toward the neutral free base. This precise pKa tuning doubled the T-cell versus B-cell selectivity (ratio increased from 5 to 10) while maintaining high Caco-2 permeability[4].

Logical flow of oxetane incorporation on drug pharmacokinetics.

Experimental Workflow: Synthesis of 3,3-Disubstituted Oxetanes

The synthetic tractability of oxetanes was revolutionized by the Carreira group, who demonstrated that oxetan-3-one could be efficiently converted into versatile Michael acceptors[6]. The following protocol details a self-validating methodology for synthesizing an amino-oxetane building block via a Horner-Wadsworth-Emmons (HWE) olefination followed by a conjugate addition.

Synthetic workflow for 3,3-disubstituted oxetanes via Michael acceptors.

Protocol: Synthesis of 3-(Alkylamino)oxetane-3-carbonitriles

Self-Validating Rationale: This protocol utilizes HWE over standard Wittig olefination because the stabilized phosphonate carbanions react under milder conditions, preventing the base-catalyzed ring-opening of the highly strained oxetan-3-one[6].

Step 1: Preparation of the Oxetane Michael Acceptor

-

Reagent Preparation: Dissolve diethyl (cyanomethyl)phosphonate (1.1 equiv) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Deprotonation: Cool the solution to -78°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

-

Causality for -78°C: Strict temperature control is critical; localized exothermic heating during deprotonation can degrade the phosphonate or cause premature ring-opening side reactions when the ketone is introduced.

-

-

Olefination: Slowly add oxetan-3-one (1.0 equiv) in THF dropwise. Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate. The resulting 2-(oxetan-3-ylidene)acetonitrile is used immediately without further purification to avoid polymerization of the Michael acceptor.

Step 2: Nucleophilic Conjugate Addition

-

Reaction Setup: Dissolve the crude 2-(oxetan-3-ylidene)acetonitrile in anhydrous ethanol.

-

Amine Addition: Add the desired primary or secondary amine (1.2 equiv).

-

Causality for solvent choice: Ethanol facilitates hydrogen bonding that stabilizes the transition state of the aza-Michael addition, accelerating the reaction rate without requiring Lewis acid catalysis, which could otherwise cleave the sensitive oxetane ring.

-

-

Isolation: Stir at 50°C for 4 hours. Monitor completion via TLC. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the 3,3-disubstituted amino-oxetane.

Clinical Translation and Future Outlook

The integration of oxetanes into drug discovery has matured from theoretical physicochemical exercises to clinical reality. The 2025 FDA approval of rilzabrutinib (a BTK inhibitor featuring an oxetane motif to reduce basicity and improve solubility) provides definitive regulatory validation for this heterocycle[1].

Furthermore, recent advancements in sulfonyl fluoride chemistry have enabled the divergent synthesis of novel oxetane-functionalized scaffolds. The use of oxetane sulfonyl fluorides allows for late-stage functionalization via SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, expanding the chemical space accessible to medicinal chemists without compromising the structural integrity of the four-membered ring[7].

By understanding the causal relationships between ring strain, inductive effects, and spatial geometry, researchers can systematically deploy oxetanes to rescue failing lead compounds, optimizing their solubility, metabolic stability, and target selectivity.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chimia.ch [chimia.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Protecting Group Strategies for 2-(3-Aminooxetan-3-yl)acetic acid

Executive Summary

The integration of oxetanes into peptidomimetics and small-molecule drug candidates has revolutionized modern medicinal chemistry. As a bioisostere for carbonyls and gem-dimethyl groups, the oxetane ring improves metabolic stability, aqueous solubility, and modulates conformational bias 1.

2-(3-Aminooxetan-3-yl)acetic acid is a highly valuable 3,3-disubstituted building block containing a primary amine and a carboxylic acid separated by a methylene spacer. However, the inherent ring strain of the oxetane core (~107 kJ/mol) makes it highly susceptible to acid-catalyzed ring-opening 2. This application note provides a comprehensive, self-validating guide to selecting and executing protecting group strategies that preserve the integrity of the oxetane ring during multi-step synthesis.

Mechanistic Causality: The Oxetane Acid-Sensitivity Challenge

The primary challenge in handling 2-(3-Aminooxetan-3-yl)acetic acid lies in the fundamental reactivity of the four-membered ether ring. In the presence of strong Brønsted acids (e.g., concentrated Trifluoroacetic Acid [TFA] or HBr) or Lewis acids, the endocyclic oxygen is rapidly protonated. This generates a highly electrophilic intermediate that relieves its structural strain via nucleophilic attack (by water, counter-ions, or intramolecular functional groups), leading to irreversible ring-opening 1.

Consequently, traditional Solid-Phase Peptide Synthesis (SPPS) strategies relying on prolonged acid exposure—such as the Boc/Bzl strategy or the use of highly acid-labile C-terminal esters (like cumyl esters, which degrade even in 2% TFA)—frequently result in catastrophic yield losses when applied to oxetane-modified building blocks 3. Successful utilization of this molecule dictates a strict preference for base-labile or hydrogenolysis-based protecting groups 4, 5.

Strategic Protecting Group Selection

When designing a synthetic route for 2-(3-Aminooxetan-3-yl)acetic acid, orthogonality must be achieved without crossing the acid-stability threshold of the oxetane core.

Orthogonal protecting group strategies for 2-(3-Aminooxetan-3-yl)acetic acid based on stability.

Quantitative Stability & Compatibility Profile

| Protecting Group | Functional Target | Deprotection Reagent | Oxetane Stability (Yield %) | Strategic Recommendation |

| Fmoc | Primary Amine | 20% Piperidine / DMF | Excellent (>95%) | Primary Choice: Fully compatible with oxetane core. |

| Cbz | Primary Amine | H₂, Pd/C, MeOH | Excellent (>95%) | Strong Alternative: Ideal for solution-phase orthogonality. |

| Boc | Primary Amine | 20% TFA / DCM (0 °C) | Moderate (70-85%) | Use with Caution: Requires strict kinetic temperature control. |

| Benzyl (Bn) | Carboxylic Acid | H₂, Pd/C, MeOH | Excellent (>95%) | Primary Choice: Mild cleavage preserves ring integrity. |

| Methyl (Me) | Carboxylic Acid | LiOH, THF/H₂O | Good (>90%) | Viable: Base hydrolysis is safe, but risks peptide epimerization. |

| t-Butyl (tBu) | Carboxylic Acid | 50% TFA / DCM | Poor (<40%) | Avoid: Prolonged acid exposure leads to extensive ring opening. |

Validated Experimental Protocols

The following protocols have been engineered with built-in validation steps to ensure the survival of the oxetane ring.

Protocol A: N-Fmoc Protection (Base-Labile Strategy)

Causality: Fmoc protection is performed under mildly basic conditions, which the oxetane ring tolerates perfectly. The critical risk occurs during the subsequent acidification required to extract the product. Over-acidification (pH < 2) will trigger ring-opening.

Materials:

-

2-(3-Aminooxetan-3-yl)acetic acid (1.0 eq)

-

Fmoc-OSu (1.1 eq)

-

10% w/v Aqueous Na₂CO₃

-

1,4-Dioxane

-

1M HCl (Ice-cold)

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-(3-Aminooxetan-3-yl)acetic acid in 10% aq. Na₂CO₃ (approx. 2.5 eq of base) and an equal volume of 1,4-dioxane.

-

Temperature Control: Cool the biphasic mixture to 0 °C in an ice bath. Rationale: Suppresses side reactions of the highly reactive amine.

-

Reagent Addition: Add Fmoc-OSu dropwise as a solution in 1,4-dioxane. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

-

Validation Check 1: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms reaction completion.

-

Controlled Acidification (CRITICAL): Cool the reaction back to 0 °C. Using a calibrated pH meter, add ice-cold 1M HCl dropwise until the pH reaches strictly 3.5 – 4.0 .

-

Extraction: Immediately extract the aqueous layer with Ethyl Acetate (3x).

-

Validation Check 2: Analyze the organic layer via LC-MS. Look for the [M+H]+ peak of the Fmoc-protected product. The absence of a +18 Da adduct confirms the oxetane ring remained intact during acidification.

Protocol B: C-Terminal Benzyl Esterification (Hydrogenolysis Strategy)

Causality: Benzyl esters offer perfect orthogonality to Fmoc and can be removed via hydrogenolysis, completely bypassing the need for acidic cleavage conditions [[2]]().

Materials:

-

N-Protected 2-(3-Aminooxetan-3-yl)acetic acid (1.0 eq)

-

Benzyl bromide (BnBr) (1.2 eq)

-

Cs₂CO₃ (1.5 eq)

-

Anhydrous DMF

Step-by-Step Procedure:

-

Activation: Dissolve the N-protected oxetane derivative in anhydrous DMF. Add Cs₂CO₃ and stir at room temperature for 15 minutes to form the highly nucleophilic cesium carboxylate salt.

-

Alkylation: Add BnBr dropwise. Stir the suspension at room temperature for 3-4 hours.

-

Quenching & Extraction: Dilute the reaction mixture with water and extract with diethyl ether (3x). Wash the combined organic layers extensively with brine to remove DMF.

-

Deprotection (Future Step): To deprotect, subject the compound to H₂ (1 atm) over 10% Pd/C in Methanol for 2 hours. Validation: The neutral conditions of hydrogenolysis guarantee 100% preservation of the oxetane core.

Protocol C: Kinetically Controlled N-Boc Deprotection

Causality: While Boc is generally avoided due to the required acidic deprotection, it is sometimes synthetically necessary. Successful removal of N-Boc from oxetanes requires significant optimization 2. By dropping the temperature to 0 °C, the activation energy barrier for Boc cleavage is overcome, while the higher-energy barrier for oxetane ring-opening is suppressed (Kinetic Control).

Materials:

-

Boc-2-(3-Aminooxetan-3-yl)acetic acid derivative

-

Trifluoroacetic Acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Ice-cold saturated NaHCO₃ solution

Step-by-Step Procedure:

-

Preparation: Dissolve the Boc-protected compound in anhydrous DCM (yielding a 0.1 M solution).

-

Thermal Equilibration: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

-

Acid Addition: Add TFA dropwise to achieve a final concentration of 20% v/v TFA in DCM.

-

Kinetic Cleavage: Stir at 0 °C for exactly 30 minutes . Do not allow the reaction to warm to room temperature.

-

Immediate Quench (CRITICAL): Pour the reaction mixture directly into a vigorously stirring beaker of ice-cold saturated NaHCO₃.

-

Validation Check: CO₂ evolution (bubbling) will occur. Once bubbling ceases, check the aqueous layer with pH paper to ensure it is basic (pH > 8). This validates that all TFA has been neutralized, permanently halting any oxetane degradation pathways before solvent evaporation.

References

Sources

Application Notes & Protocols: Strategic Use of 2-(3-Aminooxetan-3-yl)acetic Acid as a Peptidomimetic for Enhanced Drug-like Properties

Introduction: The Imperative for Peptide Scaffolding Innovation

Peptides represent a compelling class of therapeutic agents, occupying the chemical space between small molecules and large biologics.[1][2] Their high specificity and potency are often counterbalanced by significant liabilities, primarily poor metabolic stability due to proteolytic degradation and limited bioavailability.[3][4] Peptidomimetics—molecules that mimic the structure and function of peptides but with modified, non-natural components—offer a robust strategy to overcome these limitations.[1][5][6]

This guide focuses on the application of 2-(3-aminooxetan-3-yl)acetic acid, a unique non-proteinogenic amino acid, as a powerful tool in peptidomimetic design. The incorporation of the four-membered oxetane ring into a peptide backbone serves as a bioisostere for the amide carbonyl group, introducing profound and beneficial changes to the molecule's physicochemical and pharmacological profile.[7][8] This modification can enhance aqueous solubility, improve resistance to enzymatic cleavage, and impose valuable conformational constraints on the peptide backbone.[4][8][9]

These application notes provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to successfully incorporate 2-(3-aminooxetan-3-yl)acetic acid into peptide sequences and to characterize the resulting peptidomimetics.

Part 1: Rationale and Scientific Principles

The Oxetane Moiety as a Carbonyl Bioisostere

The core principle behind using 2-(3-aminooxetan-3-yl)acetic acid is the replacement of a backbone amide carbonyl with the oxetane ring. This substitution maintains the hydrogen bond donor/acceptor pattern analogous to the parent amide bond while introducing a stable, non-hydrolyzable ether linkage.[7] This structural modification is a key strategy for mitigating cleavage by proteases, which specifically recognize and hydrolyze amide bonds.[4][10]

Imposing Conformational Constraints

Unlike the planar structure of an amide bond, the strained, three-dimensional oxetane ring introduces a significant conformational constraint. This has several important consequences:

-

Induction of Turns: The oxetane modification has been shown to induce a "kink" or turn in the peptide backbone, which can be advantageous for pre-organizing the peptide into a bioactive conformation for receptor binding.[9][11]

-

Disruption of Helicity: In structures like α-helices, the introduction of an oxetane can disrupt the characteristic (i, i+4) hydrogen bonding pattern, leading to a significant loss of helicity.[9][11] This property can be strategically employed to break undesirable secondary structures or to stabilize specific turn motifs.

-

Reduced Flexibility: By locking a portion of the backbone, the overall flexibility of the peptide is reduced. This can lead to an entropic advantage upon binding to a target receptor, potentially increasing binding affinity.[5][6]

Modulation of Physicochemical Properties

The oxetane ring is a polar, four-membered heterocycle valued for its ability to favorably modulate key drug-like properties.[9] Its incorporation can:

-

Increase Aqueous Solubility: The replacement of a relatively nonpolar carbonyl group with the more polar oxetane can improve the overall solubility of the peptide.[8]

-

Enhance Metabolic Stability: As a non-natural ether linkage, the oxetane is resistant to cleavage by common metabolic enzymes like proteases.[7][10]

-

Improve Permeability: While seemingly counterintuitive for a polar group, the subtle conformational changes and shielding of hydrogen bond donors can sometimes lead to improved passive membrane permeability.[12]

Part 2: Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for the incorporation of Fmoc-protected 2-(3-aminooxetan-3-yl)acetic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS), followed by characterization and functional analysis.

Workflow Overview: From Synthesis to Analysis

The overall process involves synthesizing the peptide on a solid support, cleaving it from the resin, purifying the crude product, and finally, performing structural and functional analyses.

Caption: General workflow for Fmoc-based SPPS, purification, and analysis of an oxetane-modified peptide.

Protocol 1: Incorporation via Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis on a 0.1 mmol scale using the Fmoc/tBu strategy.[13] It assumes the use of a standard resin like Rink Amide for a C-terminal amide.[14][15]

Materials:

-

Rink Amide Resin (e.g., 0.6 mmol/g loading)

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-protected 2-(3-aminooxetan-3-yl)acetic acid

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.[16]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[16]

-

Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).[14]

-

Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol.[13]

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[14]

-

Cold Diethyl Ether.[13]

-

Kaiser Test Kit.[17]

Procedure:

-

Resin Preparation:

-

Fmoc Deprotection (for each cycle):

-

Amino Acid Coupling (Standard and Oxetane-AA):

-

Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq, 0.3 mmol), HBTU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in DMF (approx. 2 mL). Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

-

Monitoring the Reaction:

-

Final Peptide Assembly:

-

Repeat steps 2-4 for each amino acid in the sequence.

-

After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.[13]

-

-

Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (~40 mL).[17]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Characterization of the Oxetane-Modified Peptide

After purification, it is critical to confirm the identity and purity of the synthesized peptide.

2.1 Mass Spectrometry (MS) for Identity Verification:

-

Technique: Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.[18][19]

-

Procedure: Dissolve a small sample of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Analyze the sample to obtain the molecular weight.

-

Expected Outcome: The observed mass should match the calculated theoretical mass of the oxetane-modified peptide, confirming successful incorporation.[19]

2.2 Analytical RP-HPLC for Purity Assessment:

-

Technique: Reverse-phase high-performance liquid chromatography.[19]

-

Procedure: Dissolve the peptide in an appropriate solvent and inject it onto an analytical C18 column. Run a gradient of mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).

-

Expected Outcome: A single major peak should be observed. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks at a specific wavelength (e.g., 214 or 280 nm). Purity >95% is generally desired for subsequent assays.

Protocol 3: Structural Analysis of Conformational Effects

The primary reason to incorporate 2-(3-aminooxetan-3-yl)acetic acid is to alter the peptide's conformation. Circular Dichroism and NMR spectroscopy are powerful tools to probe these changes.[11][19]

Caption: The oxetane ring replaces a carbonyl, inducing a conformational turn in the peptide backbone.

3.1 Circular Dichroism (CD) Spectroscopy:

-

Objective: To assess changes in the global secondary structure (α-helix, β-sheet, random coil).[20][21]

-

Procedure:

-

Prepare solutions of both the native peptide and the oxetane-modified peptide at the same concentration (e.g., 0.2-0.5 mg/mL) in a suitable buffer (e.g., phosphate buffer).[20]

-

Acquire CD spectra in the far-UV region (190-260 nm).

-

-

Data Interpretation:

-

A significant decrease in the negative bands at ~208 nm and ~222 nm would indicate a loss of α-helical content, as expected from oxetane incorporation.[11]

-

Comparison of the spectra will reveal the overall structural impact of the modification.

-

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To obtain detailed, atomic-level information about the peptide's 3D structure and the specific torsion angles affected by the oxetane ring.[19][22]

-

Procedure: This requires specialized expertise and instrumentation. Key experiments include 2D NMR techniques like COSY, TOCSY, and NOESY to assign protons and identify through-space correlations.

-

Data Interpretation: The presence of specific Nuclear Overhauser Effect (NOE) signals, such as dNN(i, i+2), can provide direct experimental evidence of a turn induced by the oxetane modification.[9]

Protocol 4: Functional Assessment - In Vitro Enzymatic Stability Assay

A key advantage of this modification is enhanced resistance to proteolysis. This protocol assesses the peptide's half-life in human serum.[10][23]

Materials:

-

Purified native and oxetane-modified peptides

-

Human serum or plasma

-

Phosphate-buffered saline (PBS)

-

Reaction Stop Solution: Acetonitrile or 10% Trichloroacetic Acid (TCA).[23]

-

Incubator (37°C)

-

Centrifuge

-

HPLC-MS system

Procedure:

-

Preparation:

-

Prepare stock solutions of both peptides in PBS (e.g., 1 mg/mL).

-

Pre-warm human serum to 37°C.

-

-

Assay Initiation:

-

Add the peptide stock solution to the pre-warmed serum to achieve a final concentration of 100 µg/mL.[23]

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the mixture.

-

Immediately quench the enzymatic reaction by adding 2 volumes of ice-cold acetonitrile to precipitate serum proteins.[23]

-

-

Sample Processing:

-

Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.

-

Collect the supernatant, which contains the intact peptide and any degradation products.

-

-

Analysis:

-

Analyze the supernatant by HPLC-MS to quantify the peak area of the intact peptide at each time point.

-

Calculate the percentage of intact peptide remaining relative to the T=0 time point.

-

Determine the half-life (t½) by plotting the natural logarithm of the percentage of intact peptide remaining versus time and fitting the data to a first-order decay model.[23]

-

Part 3: Data Interpretation and Expected Outcomes

The incorporation of 2-(3-aminooxetan-3-yl)acetic acid is expected to yield a peptidomimetic with significantly different properties compared to its native counterpart.

Table 1: Hypothetical Comparative Data for a Native Peptide vs. its Oxetane-Modified Analogue

| Property | Native Peptide | Oxetane-Modified Peptide | Rationale for Change |

| Molecular Weight | X Da | X + 14.02 Da | Replacement of a C=O group (28 Da) with a C₃H₆O group (58 Da), net change depends on exact fragment. |

| RP-HPLC Retention Time | Y min | Typically Y ± Δ min | Change in polarity and conformation alters interaction with the stationary phase. |

| Half-Life in Human Serum | < 30 minutes | > 24 hours | The oxetane linkage is resistant to proteolytic cleavage by serum proteases.[7][10] |

| α-Helical Content (from CD) | 45% | < 5% | The oxetane ring disrupts the i, i+4 hydrogen bonding pattern required for α-helix formation.[11] |

| Receptor Binding Affinity (Kd) | 50 nM | 25 nM | Pre-organization of the peptide into a bioactive, turn-like conformation can enhance binding affinity.[6][9] |

Conclusion

2-(3-Aminooxetan-3-yl)acetic acid is a versatile and powerful building block for modern peptidomimetic design. Its ability to act as a stable amide bond isostere, induce specific conformational constraints, and improve physicochemical properties makes it an invaluable tool for overcoming the inherent weaknesses of natural peptides.[3][4] By following the detailed protocols for synthesis, characterization, and functional analysis outlined in this guide, researchers can effectively leverage this unique chemistry to develop next-generation peptide therapeutics with enhanced stability, potency, and drug-like characteristics.

References

- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.

- Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (2020). PubMed.

- J. B. Rowe, et al. (2017). Oxetanyl Amino Acids for Peptidomimetics. R Discovery.

- J. B. Rowe, et al. (2017). Synthesis and structure of oxetane containing tripeptide motifs.

- Rowe, J. B., et al. (2017). Oxetanyl Amino Acids for Peptidomimetics.

- Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.

- Nielsen, D. S., et al. (2023). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry, ConnectSci.

- Como, J. A., et al. (2001). 10Helical conformations in oxetane β-amino acid hexamers.

- Creative Peptides. (2024). Enzymatic Degradation Studies: Assessing Peptide Stability.

- GenScript. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Creative Peptides. (2024).

- Roy, A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.

- Rowe, J. B., et al. (2017). Oxetanyl Amino Acids for Peptidomimetics. PubMed.

- K. K. Bhasin, et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.

- V. J. Hruby, et al. (2009). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.

- Barfoot, C., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. PMC, NIH.

- Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace.

- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.

- BMS. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.

- BenchChem. (2025). Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide. BenchChem.

- N. G. D. Gange, et al. (2021). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison.

- J. B. Rowe, et al. (2018). Oxetane modified cyclic peptides by disulphide bond formation: synthesis and conformational analysis.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- Nowick Laboratory. (2020).

- W. C. Chan, et al. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- Y. Qu, et al. (2021). Improve Stability of Bioactive Peptides by Enzymatic Modular Synthesis of Peptides with O-Linked Sialyl Lewis x.

- BenchChem. (2025). Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. BenchChem.

- Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.

- J. M. Wagner, et al. (2013).

- Sigma-Aldrich. (n.d.). 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)acetic acid.

- Creative Peptides. (2024).

- BioPharmaSpec. (n.d.).

- M. A. Al-Tahami, et al. (2024). Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). Curve doses vs. response.

- F. Albericio, et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- A. Udenigwe, K. (2014). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.

- Sigma-Aldrich. (n.d.). 2-Amino-2-(3-methyloxetan-3-yl)acetic acid.

- M. Sanchez, et al. (2024).

- A. Zhaxybayeva, et al. (2024).

- M. F. A. Mutalib, et al. (2024). Identification and Characterization of Novel Bioactive Peptide From Red Seaweed (Pyropia vietnamensis) Proteins. Quality Assurance and Safety of Crops & Foods.

- C. M. Culica, et al. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.

- W. C. Chan, et al. (2002). METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID.

- A. El Ayouch, et al. (2022). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. IntechOpen.

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. verifiedpeptides.com [verifiedpeptides.com]

- 11. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]